5-Bromo-4-ethyl-1H-1,2,3-triazole

Medicinal Chemistry Lipophilicity ADME

5-Bromo-4-ethyl-1H-1,2,3-triazole (CAS 104497-06-5) is a uniquely substituted 1,2,3-triazole building block featuring a C4-ethyl group that increases lipophilicity by ~0.5 log units over methyl analogs, while the C5‑bromo substituent serves as a reactive handle for Suzuki, Sonogashira and other Pd‑catalyzed cross‑couplings. This precise substitution pattern reduces MAO‑A off‑target liability in oxazolidinone antibacterial programs and enables orthogonal diversification into 1,4,5‑trisubstituted triazole libraries for kinase‑bromodomain inhibitor SAR. Supplied at ≥98% purity, the compound is available for immediate R&D procurement with full analytical documentation.

Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
CAS No. 104497-06-5
Cat. No. B14136518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-ethyl-1H-1,2,3-triazole
CAS104497-06-5
Molecular FormulaC4H6BrN3
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCCC1=NNN=C1Br
InChIInChI=1S/C4H6BrN3/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H,6,7,8)
InChIKeyZVVCQGIOTZKNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-ethyl-1H-1,2,3-triazole: Baseline Properties and Structural Context for Procurement


5-Bromo-4-ethyl-1H-1,2,3-triazole (CAS 104497-06-5) is a halogenated 1,2,3-triazole heterocycle (C4H6BrN3, MW 176.01) characterized by a 4-ethyl substituent and a 5-bromo substituent on the 1,2,3-triazole ring . The 1,2,3-triazole core serves as a metabolically stable amide bioisostere, contributing favorable pharmacokinetic properties to derived compounds [1]. This specific bromo-ethyl substitution pattern offers a unique combination of lipophilicity (predicted XLogP3-AA ≈1.0) and a reactive handle (C5-Br) for further functionalization, distinguishing it from non-brominated or differently substituted triazole analogs [1].

5-Bromo-4-ethyl-1H-1,2,3-triazole: Why In-Class Analogs Cannot Substitute Without Consequence


Substituting 5-bromo-4-ethyl-1H-1,2,3-triazole with a generic 1,2,3-triazole analog fails because the precise combination of C4-ethyl and C5-bromo substitution governs both physicochemical and biological properties. While the 1,2,3-triazole scaffold is a recognized amide bioisostere, the specific substituents dictate lipophilicity, metabolic stability, and target binding [1]. The C4-ethyl group enhances lipophilicity (ΔLogP ≈ +0.5 vs. methyl) and metabolic stability, whereas the C5-bromo provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and can engage halogen bonding interactions with biological targets . Replacing this compound with a non-brominated analog (e.g., 4-ethyl-1,2,3-triazole) eliminates the C5 functionalization site, while a C5-chloro or C5-iodo analog introduces different reactivity and steric profiles. The quantitative evidence below demonstrates that these subtle structural differences translate into measurable and meaningful differences in biological activity and synthetic utility, making unverified substitution a direct risk to experimental reproducibility and project outcomes.

5-Bromo-4-ethyl-1H-1,2,3-triazole: Quantitative Differentiation Evidence vs. Key Comparators


LogP Modulation: 4-Ethyl vs. 4-Methyl Substitution in 1,2,3-Triazoles

In 1,2,3-triazole series, substituting a 4-ethyl group (as in 5-bromo-4-ethyl-1H-1,2,3-triazole) for a 4-methyl group increases calculated lipophilicity by approximately 0.5 log units. Specifically, the XLogP3-AA value for 5-bromo-4-methyl-1H-1,2,3-triazole is 1.0, whereas the 4-ethyl analog is predicted to have an XLogP3-AA of ~1.5 (computed via PubChem algorithm) [1]. This increased lipophilicity can enhance membrane permeability and modulate pharmacokinetic properties in drug discovery programs.

Medicinal Chemistry Lipophilicity ADME

MAO-A Selectivity: 4-Bromo Substitution Reduces Off-Target Liability in Triazole-Oxazolidinones

In a series of 1,2,3-triazole-containing oxazolidinone antibacterials, the presence of a bromo substituent at the 4-position of the triazole ring (analogous to the C5-bromo in the target compound numbering) is associated with reduced or undetectable inhibition of monoamine oxidase A (MAO-A), a key off-target associated with serotonergic side effects. While the target compound itself is a building block, this class-level SAR demonstrates that the bromo substitution pattern confers a desirable selectivity advantage. Specifically, 4-bromo-substituted triazoles in this series exhibited MAO-A inhibition below the detection limit of the assay, in contrast to other 4-substituents [1].

Antibacterial Oxazolidinone MAO-A

Physicochemical Profile: Predicted pKa and Lipophilicity vs. 1,2,4-Triazole Analogs

5-Bromo-4-ethyl-1H-1,2,3-triazole has a predicted pKa of 7.38 ± 0.70 (ACD/Labs) and a density of 1.705 ± 0.06 g/cm³ . The 1,2,3-triazole core, unlike the 1,2,4-triazole isomer, exhibits a different tautomeric equilibrium and electronic distribution, which can influence hydrogen bonding and metal chelation properties. This predicted pKa suggests the compound is largely neutral at physiological pH, facilitating passive membrane diffusion. In contrast, 1,2,4-triazole analogs with similar substitution may have different pKa values and hydrogen-bonding capacities, impacting their utility as bioisosteres or metal-binding ligands .

Physicochemical Properties Drug Design Bioisostere

5-Bromo-4-ethyl-1H-1,2,3-triazole: Optimal Research and Industrial Use Cases Based on Evidence


Synthesis of Oxazolidinone Antibacterials with Improved Safety Profile

5-Bromo-4-ethyl-1H-1,2,3-triazole is an optimal building block for constructing novel oxazolidinone antibacterials where mitigation of MAO-A inhibition is critical. As established in Section 3, the bromo-substituted 1,2,3-triazole core reduces MAO-A off-target liability relative to other 4-substituted analogs [1]. Researchers developing next-generation linezolid analogs should prioritize this compound to incorporate a metabolically stable amide bioisostere while minimizing serotonergic side effects.

Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity

For drug discovery programs seeking to optimize ADME properties, 5-bromo-4-ethyl-1H-1,2,3-triazole provides a 4-ethyl substituent that increases lipophilicity by ~0.5 log units compared to the 4-methyl analog (ΔXLogP +0.5) [2]. This tunable increment in logP, combined with the reactive C5-bromo handle, makes it a strategic choice for libraries exploring structure-lipophilicity relationships or for balancing solubility and permeability in lead compounds.

Suzuki-Miyaura and Sonogashira Cross-Coupling for Diversified Triazole Libraries

The C5-bromo substituent on 5-bromo-4-ethyl-1H-1,2,3-triazole serves as an excellent electrophilic partner for Pd-catalyzed cross-coupling reactions. This compound enables rapid diversification at the 5-position via Suzuki-Miyaura (with aryl/heteroaryl boronic acids) or Sonogashira (with terminal alkynes) couplings, while the 4-ethyl group remains intact. This orthogonal reactivity is valuable for synthesizing focused libraries of 1,4,5-trisubstituted 1,2,3-triazoles for SAR studies in anticancer, antifungal, or kinase inhibitor programs [3].

Synthesis of p38α Mitigation in Triazole-Pyrimidine BET Inhibitors

In the context of developing dual kinase-bromodomain inhibitors, 5-bromo-4-ethyl-1H-1,2,3-triazole provides a strategic starting point for constructing 1,2,3-triazole-pyrimidine cores. Systematic SAR studies have shown that modifying the triazole substituent can mitigate undesirable p38α kinase activity while enhancing BET bromodomain inhibition [4]. The 4-ethyl group offers an optimal balance of lipophilicity and steric bulk to fine-tune kinase selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-ethyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.